molecular formula C25H23N3O2S2 B2983928 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenethylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1788585-46-5

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenethylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2983928
CAS No.: 1788585-46-5
M. Wt: 461.6
InChI Key: LYLGZQYINXYYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dihydroquinoline and thienopyrimidinone rings would give the molecule a certain degree of rigidity, while the phenethyl group would provide some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The carbonyl group could be involved in nucleophilic addition reactions, the thioether group could undergo oxidation, and the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the aromatic rings and the carbonyl group could affect its solubility, polarity, and spectral properties .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Compounds synthesized from similar core structures have been explored for their antimicrobial and antitubercular activities. For example, analogues synthesized from the condensation of aromatic amines with N-phenylacetamide have shown significant antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).

Corrosion Inhibition

Research on quinazolinone and pyrimidinone compounds, including those with similar structural motifs, indicates their potential as corrosion inhibitors for metals in acidic solutions. Quantum chemical calculations have been employed to understand the mechanism behind their inhibition effectiveness, revealing insights into the global reactivity of these molecules and their interaction with metal surfaces (Saha et al., 2016).

Antioxidant Properties for Lubricating Grease

Derivatives of quinolinone have been synthesized and evaluated for their antioxidant efficiency in lubricating greases. These studies involved the characterization of compounds through spectroscopy analysis and testing their performance in standard tests for lubricating greases (Hussein et al., 2016).

Electronic Structure and Charge Transfer Materials

The electronic structure of pyrimidine derivatives has been investigated for their potential as efficient charge transfer materials. By understanding the HOMO-LUMO energy gap and other quantum chemical parameters, these studies aim to enhance the intra-molecular charge transfer and tune the electronic properties for applications such as hole transfer materials (Irfan, 2014).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action and potential biological activities .

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S2/c29-22(27-14-6-10-19-9-4-5-11-21(19)27)17-32-25-26-20-13-16-31-23(20)24(30)28(25)15-12-18-7-2-1-3-8-18/h1-5,7-9,11,13,16H,6,10,12,14-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLGZQYINXYYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3CCC5=CC=CC=C5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.